4-Chloro-6-(2-methoxyphenyl)pyrimidine

Synthetic Chemistry Process Development Physical Characterization

Essential building block for N2-(2-methoxyphenyl)pyrimidine-based ALK inhibitors. Ortho-methoxy substitution is critical for target potency (IC50 190 nM). Eliminates in-house synthesis; 97% purity with full analytics (NMR/HPLC/GC). Expedites SAR studies.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 75634-03-6
Cat. No. B1339253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-methoxyphenyl)pyrimidine
CAS75634-03-6
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC=N2)Cl
InChIInChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3
InChIKeyDWDRJPOECQRJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(2-methoxyphenyl)pyrimidine (CAS 75634-03-6): Pyrimidine Scaffold Sourcing and Procurement Overview


4-Chloro-6-(2-methoxyphenyl)pyrimidine (CAS 75634-03-6) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chloro substituent at the 4-position and an ortho-methoxyphenyl group at the 6-position of the pyrimidine core . This compound serves primarily as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules [1]. Its unique substitution pattern distinguishes it from simpler aryl-pyrimidine analogs and enables its incorporation into more complex molecular architectures. The compound is commercially available with purity specifications typically at or above 95%, and is characterized as an off-white to white solid with a molecular weight of 220.66 g/mol and molecular formula C11H9ClN2O .

Why Generic Pyrimidine Substitution Fails: The Critical Role of the Ortho-Methoxy Moiety in 4-Chloro-6-(2-methoxyphenyl)pyrimidine


While numerous 4-chloro-6-arylpyrimidines are commercially available, simple substitution with 4-chloro-6-phenylpyrimidine or even the para-methoxy analog (4-chloro-6-(4-methoxyphenyl)pyrimidine) cannot replicate the steric and electronic properties of the ortho-methoxyphenyl substituent present in 4-Chloro-6-(2-methoxyphenyl)pyrimidine . This specific ortho-substitution pattern is a defining structural feature in patent literature for generating potent kinase inhibitors, particularly in the context of N2-(2-methoxyphenyl)pyrimidine derivatives [1]. The ortho-methoxy group introduces a unique steric hindrance and electronic environment that significantly influences binding affinity to target proteins, a property not shared by its para-substituted or unsubstituted analogs. Therefore, substituting this intermediate with a more generic pyrimidine building block would fundamentally alter the structure-activity relationship (SAR) of the final compound and likely result in a significant loss of potency or selectivity.

Quantitative Evidence Guide: Sourcing and Performance Metrics for 4-Chloro-6-(2-methoxyphenyl)pyrimidine (CAS 75634-03-6)


Physical and Thermal Property Comparison: Ortho- vs. Para-Methoxyphenyl Pyrimidine Isomers

The physical properties of 4-Chloro-6-(2-methoxyphenyl)pyrimidine (ortho-isomer) exhibit distinct differences from its para-substituted analog, 4-Chloro-6-(4-methoxyphenyl)pyrimidine (CAS 173064-29-4). These differences, particularly in melting point and boiling point, are critical for handling, purification, and processing in synthetic workflows .

Synthetic Chemistry Process Development Physical Characterization

Structural Determinant for Potent ALK Kinase Inhibition: Ortho-Methoxyphenyl Motif

The ortho-methoxyphenyl substitution pattern, as found in 4-Chloro-6-(2-methoxyphenyl)pyrimidine, is a key structural determinant in a series of N2-(2-methoxyphenyl)pyrimidine derivatives claimed in US Patent 10100019B2 [1]. The patent exemplifies compounds derived from this specific scaffold that demonstrate potent inhibition of Anaplastic Lymphoma Kinase (ALK) at the enzyme level. This specific scaffold is essential for achieving the claimed potency.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity Benchmarking: Vendor-Supplied Analytical Data and Reproducibility

Commercially available 4-Chloro-6-(2-methoxyphenyl)pyrimidine is supplied with well-defined purity specifications and analytical data, which are critical for reproducible research outcomes. This contrasts with the practice of synthesizing the intermediate in-house, which introduces variability and requires additional quality control steps .

Analytical Chemistry Quality Assurance Procurement

Optimal Research and Industrial Use-Cases for 4-Chloro-6-(2-methoxyphenyl)pyrimidine (CAS 75634-03-6)


Medicinal Chemistry: Synthesis of ALK Kinase Inhibitor Libraries

This compound serves as an essential building block for the rapid synthesis of N2-(2-methoxyphenyl)pyrimidine derivatives, a class of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. Utilizing this intermediate provides direct access to the core scaffold that has demonstrated nanomolar inhibitory activity (IC50 = 190 nM for a key derivative) against ALK, a validated target in oncology [1][2].

Process Chemistry: Large-Scale Synthesis with Controlled Physical Properties

The well-defined melting point (89-93 °C) and boiling point (328.4±27.0 °C) facilitate reproducible handling and purification during large-scale synthetic campaigns [1]. Its distinct thermal profile, which is lower than its para-isomer analog, can simplify process development, particularly in the selection of crystallization solvents for purification.

Academic and Industrial Research: Accelerating SAR Studies with High-Purity Intermediates

Procuring this intermediate with a guaranteed purity of 97% and accompanying analytical data (NMR, HPLC, GC) eliminates the need for in-house synthesis and characterization, saving significant time and resources [1]. This allows research teams to focus directly on downstream derivatization and biological evaluation, accelerating SAR studies around the 2-methoxyphenyl pyrimidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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